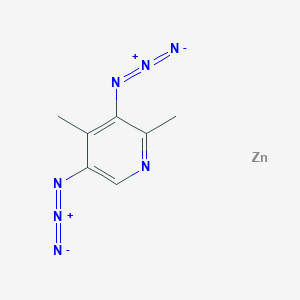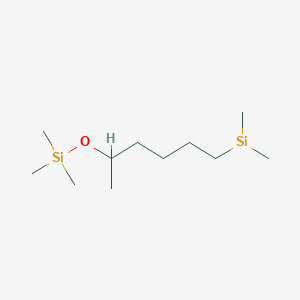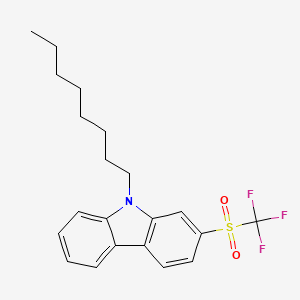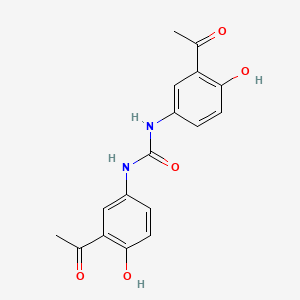
3,5-Diazido-2,4-dimethylpyridine;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diazido-2,4-dimethylpyridine;ZINC is a chemical compound with the molecular formula C7H7N7 It is characterized by the presence of two azido groups (-N3) attached to the pyridine ring at the 3 and 5 positions, and two methyl groups (-CH3) at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diazido-2,4-dimethylpyridine typically involves the introduction of azido groups to a dimethylpyridine precursor. One common method is the diazotization of 3,5-dimethylpyridine followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN3) to introduce the azido groups.
Industrial Production Methods
Industrial production of 3,5-Diazido-2,4-dimethylpyridine may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azido compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diazido-2,4-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the azido groups under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3,5-dinitro-2,4-dimethylpyridine.
Reduction: Formation of 3,5-diamino-2,4-dimethylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Diazido-2,4-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrogen-containing heterocycles.
Biology: Potential use in the study of azido group interactions with biological molecules.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Diazido-2,4-dimethylpyridine involves the reactivity of the azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Diazido-2,4-dimethylpyridine
- 3,5-Diazido-2,6-dimethylpyridine
- 3,5-Diazido-4-methylpyridine
Uniqueness
3,5-Diazido-2,4-dimethylpyridine is unique due to the specific positioning of the azido and methyl groups, which influence its reactivity and potential applications. The presence of two azido groups makes it highly reactive and suitable for various chemical transformations.
Propriétés
Numéro CAS |
142110-43-8 |
|---|---|
Formule moléculaire |
C7H7N7Zn |
Poids moléculaire |
254.6 g/mol |
Nom IUPAC |
3,5-diazido-2,4-dimethylpyridine;zinc |
InChI |
InChI=1S/C7H7N7.Zn/c1-4-6(11-13-8)3-10-5(2)7(4)12-14-9;/h3H,1-2H3; |
Clé InChI |
GOYOUYWFWLQMAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1N=[N+]=[N-])C)N=[N+]=[N-].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)
![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)

![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)

![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)
![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)
